molecular formula C24H27ClFN3O4S B12620583 C24H27ClFN3O4S

C24H27ClFN3O4S

Cat. No.: B12620583
M. Wt: 508.0 g/mol
InChI Key: ANYHWTJUZNQILR-QFIPXVFZSA-N
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Description

. This compound is a complex organic molecule that contains multiple functional groups, including a chloro group, a fluoro group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves several steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[5-chloro-2-(3-{3-[(4-fluorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide: can be compared with similar compounds such as:

  • N-[5-chloro-2-(3-{3-[(4-chlorophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide
  • N-[5-chloro-2-(3-{3-[(4-bromophenyl)methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-3-oxoprop-1-en-1-yl)-4-methoxyphenyl]methanesulfonamide

These compounds share similar structures but differ in the substituents attached to the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly affect the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C24H27ClFN3O4S

Molecular Weight

508.0 g/mol

IUPAC Name

(2S)-N-(3-chloro-4-fluorophenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H27ClFN3O4S/c1-16-4-7-19(8-5-16)34(32,33)28-13-10-17(11-14-28)24(31)29-12-2-3-22(29)23(30)27-18-6-9-21(26)20(25)15-18/h4-9,15,17,22H,2-3,10-14H2,1H3,(H,27,30)/t22-/m0/s1

InChI Key

ANYHWTJUZNQILR-QFIPXVFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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